(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime
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Overview
Description
(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime is a complex organic compound with a unique structure that includes an indole ring fused with a cycloheptane ring and an oxime functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Cycloheptane Ring Formation: The cycloheptane ring can be introduced through cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Oxime Formation: The oxime functional group is introduced by reacting the ketone or aldehyde intermediate with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group may yield nitrile oxides, while reduction can produce amines.
Scientific Research Applications
(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole ring structure but differ in their functional groups and biological activities.
Cycloheptane Derivatives: Compounds such as cycloheptanone and cycloheptanol have the cycloheptane ring but lack the indole and oxime functionalities.
Uniqueness
(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime is unique due to its combination of an indole ring, a cycloheptane ring, and an oxime group
Properties
IUPAC Name |
(NE)-N-(7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-15-12-8-4-2-6-10-9-5-1-3-7-11(9)14-13(10)12/h1,3,5,7,14,16H,2,4,6,8H2/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVJGXAMEDVKAI-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C2=C(C1)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\O)/C2=C(C1)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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